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Compound of Interest

Compound Name: FT3967385

Cat. No.: B12413795 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of

FT3967385, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information

presented is collated from peer-reviewed scientific literature and is intended to support

researchers and professionals in drug development.

FT3967385, also referred to as FT385, is a novel N-cyano pyrrolidine-derived compound

identified as a potent and selective covalent inhibitor of USP30.[1][2] USP30 is a deubiquitylase

enzyme localized to the outer mitochondrial membrane that plays a crucial role in regulating

mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30,

FT3967385 promotes the ubiquitination of mitochondrial proteins, thereby enhancing the

clearance of dysfunctional mitochondria.[4][5] This mechanism of action has significant

therapeutic potential for neurodegenerative disorders such as Parkinson's disease, where

impaired mitophagy is a key pathological feature.[3][4]

Quantitative Inhibition Data
The inhibitory activity of FT3967385 against USP30 has been characterized through detailed

kinetic studies. The compound exhibits properties of a covalent inhibitor, as evidenced by

progress curves and bio-layer interferometry showing no significant off-rate.[2] Key quantitative

parameters are summarized in the table below.
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Parameter Value Enzyme Substrate
Assay
Conditions

Source

KI 1.0 ± 0.2 µM
Recombinant

USP30

Ubiquitin-

Rhodamine
Not specified [2]

kinact
0.08 ± 0.002

min-1

Recombinant

USP30

Ubiquitin-

Rhodamine
Not specified [2]

Selectivity

Highly

selective for

USP30 at

concentration

s up to 200

nM in a DUB

profiler

screen. Some

off-target

inhibition of

USP6 was

observed at

higher

concentration

s.

Panel of

deubiquitylati

ng enzymes

Not specified

DUB profiler

screen

(Ubiquigent)

[2][6]

Experimental Protocols
The characterization of FT3967385 involved several key experimental methodologies. Below

are detailed descriptions of the protocols used to determine its enzymatic inhibition kinetics and

cellular activity.

Recombinant USP30 Inhibition Assay
This assay measures the concentration-dependent inhibition of recombinant USP30 activity by

FT3967385.

Enzyme and Substrate Preparation: Recombinant USP30 enzyme is purified. A fluorogenic

substrate, such as ubiquitin-rhodamine, is used to monitor enzyme activity.
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Reaction Mixture: The reaction is typically performed in a buffer solution (e.g., Tris or

HEPES) at a physiological pH. The reaction mixture contains the recombinant USP30

enzyme, the ubiquitin-rhodamine substrate, and varying concentrations of FT3967385.

Incubation: The reaction is initiated by the addition of the substrate. The mixture is incubated

at a constant temperature (e.g., 37°C).

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the rhodamine

moiety from ubiquitin by USP30, is measured over time using a fluorescence plate reader.

Data Analysis: The initial reaction velocities (vi) are calculated from the linear phase of the

progress curves. For covalent inhibitors, kinetic progress curves are fitted to the equation y =

(vi/kobs)(1 - exp(-kobsx)) to determine the observed rate constant (kobs). The kobs value is

then plotted against the inhibitor concentration and fitted to the equation y = kinact/(1 +

(KI/x)) to determine the inactivation rate constant (kinact) and the inhibitor affinity constant

(KI).[2]

Bio-layer Interferometry
This technique is used to measure the binding and dissociation kinetics of FT3967385 to

USP30, confirming its covalent binding nature.

Immobilization: Recombinant USP30 is immobilized on a biosensor tip.

Association: The biosensor tip is dipped into solutions containing various concentrations of

FT3967385, allowing the inhibitor to bind to the immobilized enzyme. The change in the

interference pattern of light reflected from the sensor surface is monitored in real-time,

providing a measure of binding.

Dissociation: The biosensor tip is then moved to a buffer-only solution. The dissociation of

the inhibitor from the enzyme is monitored. For a covalent inhibitor like FT3967385, no

significant dissociation is expected.[2]

Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of FT3967385 with its target, USP30, in a

cellular context.
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Cell Treatment: Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with either

FT3967385 or a vehicle control.

Heating: The treated cells are heated to a range of temperatures. The binding of a ligand

(FT3967385) to its target protein (USP30) can increase the thermal stability of the protein.

Lysis and Fractionation: After heating, the cells are lysed, and soluble and aggregated

protein fractions are separated by centrifugation.

Protein Detection: The amount of soluble USP30 at each temperature is quantified by

Western blotting or mass spectrometry.

Data Analysis: A shift in the melting curve of USP30 to higher temperatures in the presence

of FT3967385 indicates direct target engagement.

Visualizations
The following diagrams illustrate the signaling pathway affected by FT3967385 and a typical

experimental workflow for its characterization.
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Click to download full resolution via product page

Caption: The PINK1/Parkin signaling pathway for mitophagy and the inhibitory action of

FT3967385 on USP30.
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Caption: A typical experimental workflow for the characterization of an enzyme inhibitor like

FT3967385.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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